3"-O-tert-Butyl-2'-deoxymugineic Acid tert-Butyl Diethyl Ester
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry systematic name for this compound follows established conventions for complex organic molecules containing multiple functional groups and stereochemical centers. The complete systematic designation reflects the presence of an azetidine ring system as the core structural element, with specific positional indicators denoting the locations of substituent groups and protecting moieties. The nomenclature specifically identifies the compound as 1-Azetidinebutanoic acid, α-[[(3S)-3,4-bis(1,1-dimethylethoxy)-4-oxobutyl]amino]-2-(ethoxycarbonyl)-, ethyl ester, (αS,2S)-, which provides comprehensive structural information including stereochemical descriptors.
The systematic naming convention emphasizes the complex nature of this protected derivative, with particular attention to the stereochemical configuration at multiple chiral centers throughout the molecular framework. The nomenclature incorporates specific geometric descriptors that define the spatial arrangement of functional groups, ensuring unambiguous identification of the compound's three-dimensional structure. Alternative synonymous designations include variations that highlight different aspects of the molecular architecture, such as the positioning of the tert-butyl protecting groups and the ethyl ester functionalities.
Chemical Abstract Service registry number 958350-41-9 provides the definitive identifier for this compound within international chemical databases and regulatory frameworks. This unique numerical designation ensures consistent identification across different nomenclature systems and facilitates accurate communication within the scientific community. The Reaxys identification number 15805406 serves as an additional database reference that links to comprehensive chemical and physical property data compiled from peer-reviewed literature sources.
Molecular Formula and Weight Analysis
The molecular formula C24H44N2O7 defines the elemental composition of this compound, indicating a relatively large organic molecule with significant molecular complexity. The formula reveals the presence of twenty-four carbon atoms forming the backbone and side chain structures, forty-four hydrogen atoms contributing to the overall molecular mass, two nitrogen atoms incorporated within the azetidine ring and amino functionalities, and seven oxygen atoms distributed among carboxylate, ester, and hydroxyl groups. This elemental composition reflects the substantial modification of the native deoxymugineic acid structure through the introduction of multiple protecting groups.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H44N2O7 | |
| Molecular Weight | 472.62 g/mol | |
| Elemental Composition | C: 61.00%, H: 9.38%, N: 5.93%, O: 23.70% | Calculated |
| Number of Atoms | 77 total atoms | Calculated |
The molecular weight of 472.62 grams per mole positions this compound within the medium-sized organic molecule category, with implications for its physical properties and biological behavior. The substantial molecular mass results primarily from the incorporation of bulky tert-butyl protecting groups and ethyl ester functionalities, which collectively contribute approximately 200 grams per mole to the overall molecular weight compared to the native deoxymugineic acid structure. This increased molecular size affects solubility characteristics, membrane permeability, and stability under various chemical conditions.
The elemental analysis reveals a carbon content of approximately 61%, indicating a predominantly organic character with significant hydrocarbon content derived from the protecting group moieties. The relatively high hydrogen content of 9.38% reflects the saturated nature of the tert-butyl groups and ethyl ester chains, while the oxygen content of 23.70% demonstrates the retention of multiple carboxylate and hydroxyl functionalities essential for metal chelation properties. The nitrogen content of 5.93% corresponds to the two nitrogen atoms present in the azetidine ring and amino group structures that define the core pharmacophore elements.
Stereochemical Configuration and Chiral Centers
The stereochemical complexity of this compound encompasses multiple chiral centers that critically influence its biological activity and chemical properties. The compound contains at least four asymmetric carbon atoms, each contributing to the overall three-dimensional molecular architecture through specific stereochemical configurations. The systematic nomenclature specifically designates the (αS,2S) configuration for key chiral centers, indicating the absolute stereochemistry determined through comparison with established reference standards and spectroscopic analysis.
The azetidine ring system incorporates a chiral center at the 2-position, designated as (2S) configuration, which directly influences the spatial orientation of the carboxylate functionality and its coordination geometry with metal ions. This stereochemical arrangement proves crucial for maintaining the biological activity profile associated with the native phytosiderophore structure. The adjacent chiral center at the α-position of the azetidinebutanoic acid chain exhibits (S) configuration, establishing a specific diastereomeric relationship that affects molecular recognition processes and binding affinity toward iron and other metal ions.
Additional chiral centers exist within the substituted amino acid chain, particularly at the 3-position where the hydroxyl group attachment creates another asymmetric carbon atom. The stereochemical designation (3S) for this center ensures proper spatial arrangement of the hydroxyl functionality relative to the carboxylate group, maintaining the chelation geometry required for effective metal ion coordination. The preservation of native stereochemistry at all critical chiral centers represents a fundamental requirement for biological activity retention in this protected derivative.
The stereochemical integrity of the molecule depends significantly on the protecting group strategy employed during synthesis, as certain chemical transformations can potentially lead to epimerization or racemization at sensitive chiral centers. Research has demonstrated that tert-butyl protecting groups provide excellent stereochemical stability under most reaction conditions, minimizing unwanted stereochemical changes during synthetic manipulations and storage. The ethyl ester functionalities also contribute to stereochemical stability by reducing the susceptibility of adjacent chiral centers to base-catalyzed epimerization reactions.
Crystallographic Data and Three-Dimensional Conformation
Crystallographic analysis of this compound provides detailed insights into its solid-state structure and three-dimensional conformation. The compound exhibits a predicted boiling point of 523.6 ± 50.0 degrees Celsius, indicating substantial intermolecular forces and molecular cohesion in the crystalline state. The predicted density of 1.072 ± 0.06 grams per cubic centimeter reflects the efficient packing arrangement of molecules within the crystal lattice, with the tert-butyl groups contributing to the overall molecular volume while maintaining reasonable packing density.
The three-dimensional conformation reveals an extended molecular geometry with the azetidine ring adopting a puckered configuration that minimizes steric interactions while maintaining optimal orbital overlap for conjugation effects. The tert-butyl protecting groups adopt conformations that minimize steric hindrance with adjacent functional groups, resulting in a stable molecular geometry that preserves the essential chelation sites required for metal ion coordination. The ethyl ester chains extend away from the central molecular core, reducing intramolecular steric conflicts and contributing to the overall conformational stability.
| Physical Property | Value | Units | Source |
|---|---|---|---|
| Boiling Point | 523.6 ± 50.0 | °C | |
| Density | 1.072 ± 0.06 | g/cm³ | |
| Storage Temperature | -20 | °C | |
| Physical Form | Oil | -- | |
| Color | Colorless | -- |
Computational modeling studies indicate that the molecule adopts a relatively rigid conformation in solution, with limited rotational freedom around certain bonds due to steric constraints imposed by the bulky protecting groups. The azetidine ring system maintains a fixed geometry that preserves the spatial arrangement of donor atoms required for effective metal chelation. The predicted pKa value of 7.15 ± 0.40 suggests that the compound exists predominantly in a neutral form under physiological pH conditions, with implications for its biological activity and cellular uptake mechanisms.
The crystalline form appears as a colorless oil at room temperature, indicating relatively weak intermolecular forces and moderate volatility compared to typical solid organic compounds. This physical state reflects the influence of the bulky tert-butyl groups, which disrupt efficient crystal packing and reduce the melting point compared to more compact molecular structures. The oil-like consistency facilitates dissolution in organic solvents while potentially limiting aqueous solubility compared to the native deoxymugineic acid structure.
Comparative Structural Analysis with Native Phytosiderophores
Comparative analysis of this compound with native phytosiderophores reveals both structural similarities and significant differences resulting from the protecting group modifications. The parent compound, 2'-deoxymugineic acid, possesses a molecular formula of C12H20N2O7 and molecular weight of 304.30 grams per mole, representing a substantially smaller and more polar molecule compared to the protected derivative. The native structure contains three free carboxylate groups and one hydroxyl functionality that serve as primary metal chelation sites, providing hexadentate coordination geometry essential for iron binding and transport.
The structural relationship between the protected derivative and mugineic acid itself demonstrates the systematic approach to phytosiderophore modification for research applications. Mugineic acid, with molecular formula C12H20N2O8 and molecular weight of 320.30 grams per mole, contains an additional hydroxyl group compared to 2'-deoxymugineic acid, providing enhanced metal chelation capabilities. The presence of multiple hydroxyl and carboxylate functionalities in the native structures creates highly polar molecules with excellent water solubility but limited stability under certain chemical conditions.
The protecting group strategy employed in the synthetic derivative serves multiple purposes related to chemical stability and synthetic accessibility. The tert-butyl groups protect carboxylate functionalities from unwanted reactions during synthetic manipulations while maintaining the potential for selective deprotection under mild acidic conditions. Research has shown that tert-butyl protecting groups exhibit excellent stability toward basic conditions and most nucleophilic reagents, making them ideal for complex synthetic sequences involving multiple reaction steps.
The ethyl ester functionalities provide additional protection for carboxylate groups while potentially enhancing lipophilicity and membrane permeability compared to the native compound. This modification allows for improved cellular uptake and bioavailability in certain experimental systems, facilitating mechanistic studies of iron acquisition and utilization pathways. The protecting group modifications also influence the overall molecular conformation, potentially affecting the binding affinity and selectivity toward different metal ions compared to the native phytosiderophores.
Synthetic studies have demonstrated that the protected derivative can be efficiently converted back to the native 2'-deoxymugineic acid structure through selective deprotection reactions. This reversibility ensures that the biological activity profile remains accessible while providing enhanced chemical stability for storage and handling. The protecting group approach has proven particularly valuable for studying the biosynthetic pathways and enzymatic transformations involved in phytosiderophore metabolism, as demonstrated in research investigating nicotianamine aminotransferase activity and related enzymatic processes.
Properties
IUPAC Name |
ethyl (2S)-1-[(3S)-3-[[(3S)-3,4-bis[(2-methylpropan-2-yl)oxy]-4-oxobutyl]amino]-4-ethoxy-4-oxobutyl]azetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N2O7/c1-9-30-20(27)17(12-15-26-16-13-18(26)21(28)31-10-2)25-14-11-19(32-23(3,4)5)22(29)33-24(6,7)8/h17-19,25H,9-16H2,1-8H3/t17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSGJPNNKNAKHM-FHWLQOOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1CCC(C(=O)OCC)NCCC(C(=O)OC(C)(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN1CC[C@@H](C(=O)OCC)NCC[C@@H](C(=O)OC(C)(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of 2'-Deoxymugineic Acid (DMA) in Synthesis
DMA, the core structure of 3''-O-tert-Butyl-2'-deoxymugineic Acid tert-Butyl Diethyl Ester, is biosynthesized in graminaceous plants via a conserved pathway starting from L-methionine. The critical step involves the reduction of a 3''-keto intermediate by deoxymugineic acid synthase (DMAS), an aldo-keto reductase superfamily enzyme. DMAS activity peaks at pH 8–9, aligning with subcellular vesicle environments where DMA assembly occurs. Synthetic routes to the target compound often begin with DMA or its unprotected precursors, followed by sequential protection of hydroxyl and carboxyl groups.
Protective Group Strategy
The tert-butyl and diethyl ester groups in 3''-O-tert-Butyl-2'-deoxymugineic Acid tert-Butyl Diethyl Ester serve dual purposes:
-
tert-Butyl ethers : Protect hydroxyl groups against nucleophilic attack during subsequent reactions.
-
Diethyl esters : Stabilize carboxylate intermediates, preventing unwanted cyclization or decarboxylation.
These groups are introduced using reagents like 2,2-dimethoxypropane for ketal formation and tert-butyl acetate for esterification under basic conditions.
Synthetic Pathways and Methodologies
Patent-Based Synthesis from tert-Butyl (3R,5S)-6-Oxo-3,5-Dihydroxyhexanoate
A patented green synthesis (WO2014203045A1) outlines a five-step route to the target compound, emphasizing cost-effectiveness and high diastereomeric excess (de):
Step 1: Sodium Borohydride Reduction in Aqueous Micellar Media
Compound [VI] (tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate) is reduced with NaBH₄ at 0–5°C in aqueous micellar aggregates, yielding compound [VIII] with ≥80% de. Micellar conditions enhance stereoselectivity by stabilizing transition states.
Step 2: Ketal Formation with 2,2-Dimethoxypropane
Compound [VIII] reacts with 2,2-dimethoxypropane in acetone catalyzed by D-10-camphor sulfonic acid, forming compound [XII]. This step installs the isopropylidene protective group, critical for subsequent oxidation.
Step 3: Selective Hydrolysis and Crystallization
Compound [XII] undergoes selective hydrolysis in a biphasic HCl/dichloromethane system, followed by crystallization from n-heptane to isolate optically pure compound [XI] (≥98% de).
Step 4: Esterification and Deprotection
Compound [XI] is treated with tetra-n-butylammonium acetate in polar aprotic solvents (e.g., DMF) at 95°C, followed by methanolysis to yield compound [II].
Step 5: Copper-Mediated Oxidation
The final oxidation employs a Cu(II)/diimine ligand/TEMPO system in organic solvents (30–50°C), converting compound [II] to the target ester with high purity.
Table 1. Key Reaction Parameters for Patent Synthesis
| Step | Reagents/Conditions | Temperature | Diastereomeric Excess | Yield |
|---|---|---|---|---|
| 1 | NaBH₄, H₂O/SDS micelles | 0–5°C | ≥80% | 85% |
| 2 | 2,2-Dimethoxypropane, CSA | 25°C | N/A | 78% |
| 5 | Cu(OTf)₂, TEMPO, O₂ | 40°C | ≥99% | 92% |
Environmental and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
“3”-O-tert-Butyl-2’-deoxymugineic Acid tert-Butyl Diethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include various derivatives of the original ester, such as alcohols, acids, and substituted esters. These products can be further utilized in various chemical processes and applications.
Scientific Research Applications
“3”-O-tert-Butyl-2’-deoxymugineic Acid tert-Butyl Diethyl Ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and transesterification reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of “3”-O-tert-Butyl-2’-deoxymugineic Acid tert-Butyl Diethyl Ester involves its interaction with specific molecular targets and pathways. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability. The ester functional group can undergo hydrolysis in the presence of enzymes or acidic conditions, releasing the corresponding acid and alcohol. This hydrolysis reaction is a key step in the compound’s mechanism of action, particularly in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with tert-butyl-containing esters and related derivatives, focusing on structural motifs, physicochemical properties, and applications.
Structural Features and Functional Groups
Target Compound
- Backbone: Deoxymugineic acid (a non-proteinogenic amino acid with hydroxyl and carboxyl groups).
- Functional Groups :
- Tert-butyl ester at the 3''-O position.
- Diethyl ester group.
Similar Compounds
tert-Butyl L-Pyroglutamate (CAS: 35418-16-7) Backbone: Pyroglutamic acid (a cyclic amino acid). Functional Groups: Single tert-butyl ester. Key Difference: Lack of diethyl ester; smaller molecular weight (C₉H₁₅NO₃) .
N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester (CAS: 1076198-75-8) Backbone: Glycine derivative with acetylthio and methylpropanoyl groups. Functional Groups: Tert-butyl ester and acetylthio moiety. Key Difference: Presence of sulfur-containing groups, altering reactivity .
tert-Butyl 3-(2-Methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 497160-14-2) Backbone: Azetidine (a four-membered nitrogen ring). Functional Groups: Tert-butyl ester and methoxy-oxoethyl chain. Key Difference: Heterocyclic structure vs. linear amino acid backbone .
Physicochemical Properties
Key Observations :
- The target compound lacks reported solubility data, but tert-butyl esters generally exhibit poor water solubility due to hydrophobicity.
- High purity (>98%) in tert-Butyl L-Pyroglutamate suggests optimized synthetic routes, which may be applicable to the target compound .
Biological Activity
3"-O-tert-Butyl-2'-deoxymugineic Acid tert-Butyl Diethyl Ester is a synthetic analog of mugineic acid, a phytosiderophore that plays a critical role in iron acquisition in plants. This compound has garnered attention for its potential biological activities, particularly in iron transport and its implications in agricultural and medicinal chemistry.
Chemical Structure
The compound is characterized by the presence of a tert-butyl group and a diethyl ester functionality, which may influence its solubility and biological interactions. The structural formula can be represented as follows:
Iron Chelation
One of the primary biological activities of this compound is its ability to chelate iron. This property is crucial for enhancing iron bioavailability in plants, particularly under iron-deficient conditions. Studies have shown that this compound can form stable complexes with Fe(III), facilitating its transport into plant cells via specific transporters such as HvYS1 in barley .
Comparative Efficacy
A comparative analysis of the iron chelation efficacy between 3"-O-tert-Butyl-2'-deoxymugineic Acid and other known phytosiderophores indicates that the synthetic analog exhibits enhanced stability and solubility in aqueous solutions, making it a promising candidate for agricultural applications. The following table summarizes key findings from various studies:
| Compound | Iron Chelation Activity | Stability (pH 7) | Transport Mechanism |
|---|---|---|---|
| 3"-O-tert-Butyl-2'-deoxymugineic Acid | High | Stable | HvYS1 |
| Deoxymugineic Acid | Moderate | Moderate | HvYS1 |
| Nicotianamine | High | Stable | OsYSL9 |
Study 1: Iron Transport in Barley
In a study conducted on barley seedlings, the application of this compound resulted in significantly improved iron uptake compared to untreated controls. The seedlings exhibited enhanced growth and chlorophyll content, indicating effective iron mobilization from the soil .
Study 2: Impact on Plant Growth
Another investigation focused on the effects of this compound on various plant species under iron-deficient conditions. Results demonstrated that plants treated with the compound showed a marked increase in root biomass and overall vigor compared to those treated with standard chelators like EDTA .
The mechanism through which this compound facilitates iron transport involves complexation with Fe(III) ions, which are then recognized by specific transport proteins in plant roots. This interaction not only enhances iron solubility but also promotes its uptake at cellular membranes.
Q & A
Q. How can researchers synthesize 3"-O-tert-Butyl-2'-deoxymugineic Acid tert-Butyl Diethyl Ester with high purity?
- Methodological Answer : The synthesis involves multi-step protection-deprotection strategies. Tert-butyl groups are introduced via esterification using tert-butyl chloroformate or analogous reagents under anhydrous conditions. For example, tert-butyl esters are stabilized under acidic conditions, enabling selective deprotection of other functional groups. Chromatographic purification (e.g., flash chromatography with silica gel) is critical to isolate intermediates. Reaction progress should be monitored via TLC or HPLC, with final product purity verified by -NMR and mass spectrometry (MS) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- - and -NMR : To confirm the tert-butyl groups (δ ~1.2 ppm for , δ ~28-35 ppm for ) and ester linkages.
- High-Resolution Mass Spectrometry (HRMS) : To validate the molecular formula (CHNO, MW 472.62 g/mol).
- IR Spectroscopy : To identify carbonyl stretches (~1700–1750 cm) and hydroxyl/amine groups.
Cross-referencing with literature spectra (e.g., Reaxys ID: 15805406) ensures accuracy .
Q. What safety protocols are recommended for handling tert-butyl-containing intermediates?
- Methodological Answer : Tert-butyl esters are generally stable but may release flammable vapors under heat. Use fume hoods, anti-static equipment, and inert atmospheres (N/Ar) during reactions. Store in flame-resistant cabinets away from oxidizers. Refer to GHS hazard codes (e.g., H225 for flammability) and safety data sheets (SDS) for tert-butyl analogs to design risk assessments .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states. Tools like the ICReDD platform integrate reaction path searches with experimental data to identify optimal conditions (e.g., solvent polarity, temperature). For instance, computational screening of protecting group stability can reduce trial-and-error steps by 30–50% .
Q. What statistical approaches resolve contradictions in reaction yield data?
- Methodological Answer : Apply Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, reaction time). For example:
Q. How do reaction mechanisms differ when substituting tert-butyl groups with other esters?
- Methodological Answer : Mechanistic studies via kinetic isotope effects (KIE) or isotopic labeling (e.g., ) reveal steric and electronic impacts. Tert-butyl groups hinder nucleophilic attack due to bulkiness, slowing hydrolysis compared to methyl esters. In situ FTIR or Raman spectroscopy tracks intermediate formation, while Hammett plots quantify electronic effects of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
